4-Acetylphenyl ethyl(phenyl)phosphinate
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Overview
Description
4-Acetylphenyl ethyl(phenyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an acetylphenyl and an ethyl(phenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl ethyl(phenyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with 4-acetylphenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl ethyl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The acetyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetylphenyl ethyl(phenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl ethyl(phenyl)phosphinate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The phosphinate group mimics the transition state of the enzyme’s natural substrate, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinate: Similar structure but lacks the acetyl and ethyl groups.
Ethyl phenylphosphinate: Similar but without the acetyl group.
4-Acetylphenyl phosphinate: Similar but without the ethyl group.
Uniqueness
4-Acetylphenyl ethyl(phenyl)phosphinate is unique due to the presence of both acetyl and ethyl groups attached to the phosphinate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
918660-73-8 |
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Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-[4-[ethyl(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C16H17O3P/c1-3-20(18,16-7-5-4-6-8-16)19-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3 |
InChI Key |
QUIDFGKYFVNCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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